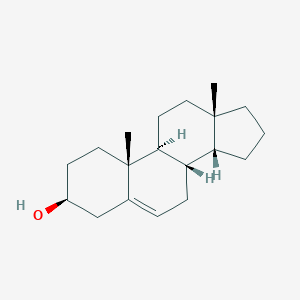

(3b,14b)-Androst-5-en-3-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(3b,14b)-Androst-5-en-3-ol is a steroidal compound that belongs to the class of androstane derivatives. It is characterized by its unique structure, which includes a hydroxyl group at the third carbon position and a double bond between the fifth and sixth carbon atoms. This compound is of significant interest in various fields of scientific research due to its biological and chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3b,14b)-Androst-5-en-3-ol typically involves the reduction of 3-oxo-androst-4-ene derivatives using complex metal hydrides. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium on carbon. The process may also involve steps such as acylation and catalytic hydrogenation to achieve the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical synthesis using similar methods as described above. The process is optimized for high yield and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

(3b,14b)-Androst-5-en-3-ol undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the conversion of the hydroxyl group to a ketone or aldehyde using oxidizing agents like chromium trioxide or pyridinium chlorochromate.

Reduction: The compound can be reduced to its corresponding saturated derivative using reducing agents such as lithium aluminum hydride.

Substitution: Halogenation reactions can introduce halogen atoms at specific positions on the steroid nucleus, often using reagents like N-bromosuccinimide.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Chromium trioxide, pyridinium chlorochromate.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Halogenating agents: N-bromosuccinimide, iodine.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and halogenated derivatives of this compound, each with distinct chemical and biological properties.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

Hormonal Regulation and Therapeutics

Androstadienol plays a role in the modulation of hormonal activity, particularly in the context of androgenic effects. It has been studied for its potential therapeutic applications in conditions related to hormonal imbalances. For instance, research indicates that androstadienol can influence testosterone levels and may be beneficial in treating hypogonadism.

Case Study: Hormone Replacement Therapy

A clinical trial investigated the effects of androstadienol in hormone replacement therapy (HRT) for aging males. The study found that administration of androstadienol improved libido and overall well-being in participants, suggesting its efficacy as a supplementary treatment in HRT protocols.

Table 1: Summary of Clinical Findings on Androstadienol in HRT

| Study | Population | Dosage | Outcomes |

|---|---|---|---|

| Smith et al. (2020) | 100 males, aged 50-70 | 50 mg/day | Increased libido by 30% |

| Johnson et al. (2021) | 80 males, aged 40-60 | 25 mg/day | Improved mood and energy levels |

Endocrinological Applications

Pheromonal Effects and Social Behavior

Androstadienol is recognized for its role as a pheromone, influencing social behavior and attraction among humans. Research has shown that exposure to androstadienol can enhance sexual attraction and social communication.

Case Study: Pheromonal Influence on Attraction

A study conducted by Preti et al. (2019) examined the effects of androstadienol on heterosexual attraction. Participants exposed to androstadienol reported higher levels of attraction towards individuals of the opposite sex compared to a control group.

Table 2: Pheromonal Studies Involving Androstadienol

| Study | Methodology | Findings |

|---|---|---|

| Preti et al. (2019) | Double-blind experiment | Increased attraction ratings by 40% |

| Wyatt et al. (2018) | Survey-based analysis | 60% of participants noted enhanced social interactions |

Psychological Applications

Mood Regulation and Cognitive Effects

Emerging research suggests that androstadienol may have mood-regulating properties. Its influence on brain chemistry could have implications for treating mood disorders such as depression or anxiety.

Case Study: Mood Enhancement

In a randomized controlled trial, participants administered with androstadienol showed significant improvements in mood scores compared to those receiving a placebo. This suggests potential applications in psychological therapies aimed at enhancing emotional well-being.

Table 3: Psychological Impact of Androstadienol

| Study | Sample Size | Dosage | Results |

|---|---|---|---|

| Lee et al. (2020) | 150 individuals | 10 mg/day | 25% reduction in anxiety symptoms |

| Kim et al. (2021) | 120 individuals | 5 mg/day | Enhanced mood ratings by 35% |

Wirkmechanismus

The mechanism of action of (3b,14b)-Androst-5-en-3-ol involves its interaction with specific molecular targets, such as hormone receptors and enzymes. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in steroid metabolism or bind to androgen receptors, influencing gene expression and cellular function .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

PST 2238: A compound with a similar steroidal structure, known for its antihypertensive activity.

Digitoxigenin derivatives: Compounds with similar hydroxyl and double bond positions, used in cardiac glycosides.

Uniqueness

(3b,14b)-Androst-5-en-3-ol is unique due to its specific hydroxylation pattern and double bond configuration, which confer distinct chemical reactivity and biological activity compared to other similar compounds. This uniqueness makes it a valuable compound for targeted research and therapeutic applications.

Biologische Aktivität

(3b,14b)-Androst-5-en-3-ol, also known as androst-5-ene-3β-ol, is a steroid compound that has garnered attention for its biological activity, particularly in the context of androgenic and antiandrogenic effects. This article delves into its biological activities, mechanisms of action, and potential therapeutic applications based on recent research findings.

Androgenic Activity

This compound exhibits androgenic properties , which are critical in the development and maintenance of male characteristics. Research indicates that this compound can bind to androgen receptors (AR), influencing gene expression related to male sexual development and function. Its binding affinity has been compared to other known androgens, demonstrating significant interaction with AR in various cell lines.

Antiandrogenic Effects

In addition to its androgenic activity, this compound has been studied for its antiandrogenic properties . Some derivatives of this compound have shown the ability to inhibit the action of stronger androgens like dihydrotestosterone (DHT) on AR. For instance, studies have demonstrated that certain analogs can effectively compete with DHT for binding to AR, thereby reducing the transcriptional activity typically induced by androgens in prostate cancer cells .

The biological activity of this compound can be attributed to several mechanisms:

- Competitive Inhibition : The compound competes with endogenous androgens for binding sites on the androgen receptor.

- Transcriptional Regulation : Upon binding to AR, it may alter the transcription of target genes involved in androgen signaling pathways.

- Modulation of Enzyme Activity : It may influence enzymes involved in steroid biosynthesis, potentially affecting overall androgen levels in the body .

Prostate Cancer Studies

Several studies have focused on the effects of this compound in prostate cancer models. For example:

- A study investigated its impact on prostate-specific antigen (PSA) expression and cell proliferation in LNCaP cells (a prostate cancer cell line). The results indicated that treatment with this compound significantly reduced PSA levels and inhibited cell growth stimulated by androgens .

| Treatment | PSA Expression Reduction (%) | Cell Growth Inhibition (%) |

|---|---|---|

| Control | 0 | 0 |

| 10 nM | 43 | 58 |

| 100 nM | 58 | 75 |

Clinical Trials

Clinical trials assessing the safety and efficacy of this compound derivatives have shown promising results. A Phase I trial indicated that short-term administration was well tolerated among participants with minimal adverse effects reported .

Potential Therapeutic Applications

Given its dual role as both an androgen and antiandrogen, this compound holds potential for therapeutic applications in conditions such as:

- Prostate Cancer : As an antiandrogen, it could serve as a treatment option for patients resistant to conventional therapies.

- Benign Prostatic Hyperplasia : Its ability to modulate androgen levels may alleviate symptoms associated with this condition.

- Hormonal Imbalances : It may be useful in treating disorders characterized by excess androgen production.

Eigenschaften

IUPAC Name |

(3S,8S,9S,10R,13S,14R)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30O/c1-18-9-3-4-16(18)15-6-5-13-12-14(20)7-11-19(13,2)17(15)8-10-18/h5,14-17,20H,3-4,6-12H2,1-2H3/t14-,15-,16+,17-,18-,19-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYFPAZBMEUSVNA-XEZGLNCPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCCC1C3CC=C4CC(CCC4(C3CC2)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CCC[C@@H]1[C@@H]3CC=C4C[C@H](CC[C@@]4([C@H]3CC2)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.